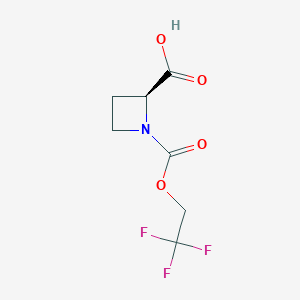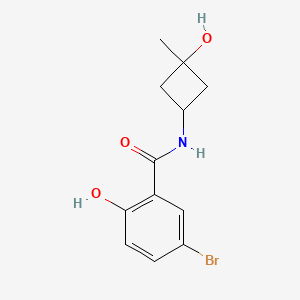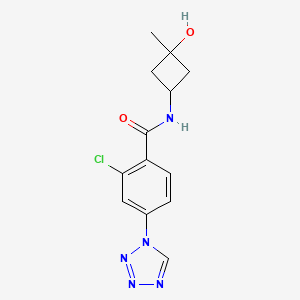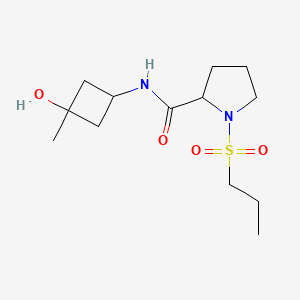![molecular formula C14H19NO4S B7338062 (1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid, commonly known as DSCPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a cyclopentane-based amino acid derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of DSCPC involves its ability to bind to specific enzymes and modulate their activity. For example, as an inhibitor of DPP-4, DSCPC can increase the levels of incretin hormones, which can stimulate insulin secretion and improve glucose regulation.
Biochemical and Physiological Effects:
DSCPC has been shown to have various biochemical and physiological effects, including the ability to regulate glucose metabolism, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DSCPC is its ability to selectively inhibit specific enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of DSCPC is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of DSCPC, including the development of more efficient synthesis methods, the identification of new target enzymes for inhibition, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DSCPC and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of DSCPC can be achieved through several methods, including the use of chiral pool synthesis or asymmetric synthesis. One of the most common methods involves the use of a chiral auxiliary to achieve enantioselectivity during the synthesis process.
Wissenschaftliche Forschungsanwendungen
DSCPC has been widely studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DSCPC has also been studied for its potential use as a drug candidate for the treatment of various diseases, including type 2 diabetes and cancer.
Eigenschaften
IUPAC Name |
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-9-3-4-10(2)13(7-9)20(18,19)15-12-6-5-11(8-12)14(16)17/h3-4,7,11-12,15H,5-6,8H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUVISYNGBMLF-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)

![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![2-[1-[(1R,2S)-2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methylamino]cyclohexyl]triazol-4-yl]propan-2-ol](/img/structure/B7338011.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)
![1,6-dimethyl-4-[(3S,4S)-4-phenyloxane-3-carbonyl]piperazin-2-one](/img/structure/B7338032.png)




